molecular formula C12H13F3N2O2 B2774563 N1-(4-methylbenzyl)-N2-(2,2,2-trifluoroethyl)oxalamide CAS No. 1210764-36-5

N1-(4-methylbenzyl)-N2-(2,2,2-trifluoroethyl)oxalamide

Cat. No.: B2774563
CAS No.: 1210764-36-5
M. Wt: 274.243
InChI Key: VBAJREPACHOVKW-UHFFFAOYSA-N
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Description

N1-(4-methylbenzyl)-N2-(2,2,2-trifluoroethyl)oxalamide is a compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound features a combination of a 4-methylbenzyl group and a 2,2,2-trifluoroethyl group attached to an oxalamide backbone. The presence of the trifluoromethyl group imparts distinct chemical and physical properties, making it valuable in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-methylbenzyl)-N2-(2,2,2-trifluoroethyl)oxalamide typically involves the reaction of 4-methylbenzylamine with 2,2,2-trifluoroethyl oxalyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane. The reaction mixture is stirred at low temperatures to ensure the formation of the desired product. After completion, the product is purified using techniques like recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The scalability of the synthesis process is crucial for its application in various industries.

Chemical Reactions Analysis

Types of Reactions

N1-(4-methylbenzyl)-N2-(2,2,2-trifluoroethyl)oxalamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxalamide group into amines or other reduced forms.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

N1-(4-methylbenzyl)-N2-(2,2,2-trifluoroethyl)oxalamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique properties make it useful in studying biological processes and interactions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N1-(4-methylbenzyl)-N2-(2,2,2-trifluoroethyl)oxalamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes and interact with enzymes or receptors. The oxalamide backbone provides stability and facilitates binding to target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methylbenzyl)-N-(2,2,2-trifluoroethyl)amine
  • 2-(Trifluoromethyl)benzaldehyde

Uniqueness

N1-(4-methylbenzyl)-N2-(2,2,2-trifluoroethyl)oxalamide stands out due to its combination of a trifluoromethyl group and an oxalamide backbone. This unique structure imparts distinct chemical and physical properties, making it valuable in various applications. The presence of the trifluoromethyl group enhances its reactivity and stability, while the oxalamide backbone provides versatility in chemical modifications.

Properties

IUPAC Name

N-[(4-methylphenyl)methyl]-N'-(2,2,2-trifluoroethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F3N2O2/c1-8-2-4-9(5-3-8)6-16-10(18)11(19)17-7-12(13,14)15/h2-5H,6-7H2,1H3,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBAJREPACHOVKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C(=O)NCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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